molecular formula C21H28N2O4S2 B2600333 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-methylcyclohexyl)thiophene-2-carboxamide CAS No. 1251624-47-1

3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-methylcyclohexyl)thiophene-2-carboxamide

Cat. No.: B2600333
CAS No.: 1251624-47-1
M. Wt: 436.59
InChI Key: FXWNWNPHUSNGBJ-UHFFFAOYSA-N
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Description

3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-methylcyclohexyl)thiophene-2-carboxamide is a sulfamoyl-substituted thiophene carboxamide derivative. Its molecular structure comprises a thiophene core with a carboxamide group at the 2-position and a sulfamoyl moiety at the 3-position, modified by a methyl group and a 4-ethoxyphenyl substituent. The 4-methylcyclohexyl group attached to the carboxamide nitrogen enhances steric bulk and influences lipophilicity.

Properties

IUPAC Name

3-[(4-ethoxyphenyl)-methylsulfamoyl]-N-(4-methylcyclohexyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O4S2/c1-4-27-18-11-9-17(10-12-18)23(3)29(25,26)19-13-14-28-20(19)21(24)22-16-7-5-15(2)6-8-16/h9-16H,4-8H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXWNWNPHUSNGBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3CCC(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-methylcyclohexyl)thiophene-2-carboxamide involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. Common synthetic routes include:

Industrial production methods often utilize microwave irradiation and other advanced techniques to enhance reaction efficiency and yield .

Chemical Reactions Analysis

3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-methylcyclohexyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-methylcyclohexyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its combination of 4-ethoxyphenyl , methyl sulfamoyl , and 4-methylcyclohexyl groups. Below is a comparative analysis with key analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Activity Reference ID
3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-methylcyclohexyl)thiophene-2-carboxamide C₂₃H₂₆N₂O₄S₂ 458.6 4-ethoxy, methyl sulfamoyl, 4-methylcyclohexyl High lipophilicity (predicted)
N-(4-ethylphenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide C₂₁H₂₂N₂O₃S₂ 414.54 4-methylphenyl, ethylphenyl Moderate antibacterial activity
3-[(4-Chlorophenyl)(methyl)sulfamoyl]-N-(3,4-dimethoxyphenyl)thiophene-2-carboxamide C₂₀H₁₉ClN₂O₅S₂ 474.96 4-chlorophenyl, 3,4-dimethoxyphenyl Enhanced solubility due to polar groups
N-{4-[(4-methylphenyl)sulfamoyl]phenyl}thiophene-2-carboxamide C₁₈H₁₆N₂O₃S₂ 384.46 4-methylphenyl, unsubstituted sulfamoyl Potential enzyme inhibition
3-[(4-Chlorobenzyl)sulfonyl]-N-(4-chlorophenyl)thiophene-2-carboxamide C₁₈H₁₃Cl₂NO₃S₂ 426.34 Chlorobenzyl, chlorophenyl Antifungal activity (hypothesized)

Key Observations :

  • Lipophilicity : The 4-methylcyclohexyl group in the target compound likely increases lipophilicity compared to analogs with simpler aryl substituents (e.g., ethylphenyl in ). This property may enhance membrane permeability but reduce aqueous solubility.
  • Bioactivity : Compounds with chlorinated aryl groups (e.g., ) often exhibit stronger antimicrobial or antifungal activity, while ethoxy/methoxy substitutions may favor receptor modulation (e.g., SMO/GLI pathway agonists in ).
Physicochemical Properties
  • Solubility : The 4-methylcyclohexyl group may reduce solubility in polar solvents compared to analogs with hydrophilic substituents (e.g., 3,4-dimethoxyphenyl in ).
  • Stability : Sulfamoyl groups are generally stable under acidic conditions, but the ethoxy group may confer susceptibility to hydrolysis under basic conditions .

Biological Activity

The compound 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-methylcyclohexyl)thiophene-2-carboxamide is a thiophene derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to detail the biological activity of this compound, supported by relevant studies, data tables, and case studies.

Chemical Structure and Properties

The compound belongs to the class of thiophene carboxamides, characterized by a thiophene ring fused with a carboxamide functional group. The presence of an ethoxyphenyl and a methylcyclohexyl group contributes to its unique pharmacological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives. Notably, compounds similar to This compound have shown significant activity against various cancer cell lines:

  • Hep3B Cell Line : Compounds derived from thiophene carboxamide demonstrated IC50 values ranging from 5.46 µM to 12.58 µM against Hep3B cells, indicating potent cytotoxic effects . The mechanism involves disruption of tubulin dynamics, akin to the action of established anticancer agents like Combretastatin A-4 (CA-4).
CompoundIC50 (µM)Mechanism of Action
2b5.46Tubulin interaction
2e12.58Tubulin interaction

Antimicrobial Activity

The biological evaluation of thiophene derivatives also revealed promising antibacterial properties. For instance, derivatives similar to the target compound were evaluated against Gram-positive and Gram-negative bacteria:

  • Efficacy Against Bacteria : The compound exhibited significant antibacterial activity with high inhibition rates against Escherichia coli and Pseudomonas aeruginosa, outperforming standard antibiotics like ampicillin .
Bacterial StrainInhibition Rate (%)
Escherichia coli83.3
Pseudomonas aeruginosa82.6

Study on Antioxidant and Antimicrobial Properties

A comprehensive study evaluated various thiophene derivatives for their antioxidant and antimicrobial activities. The findings indicated that compounds with specific substituents, such as methoxy groups, significantly enhanced their antibacterial efficacy .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinities of these compounds with various protein targets. The binding scores indicated strong interactions between the compounds and active sites of enzymes involved in cancer progression and bacterial resistance mechanisms .

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